

Ravoxertinib therapeutic window comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

Cat. No.: S548769

Get Quote

Profile of Ravoxertinib (GDC-0994)

Feature	Description
Drug Name	Ravoxertinib (also known as GDC-0994) [1] [2]
Target	ERK1/2 (key downstream nodes of the MAPK pathway) [1]
Primary Mechanism	Highly selective, small-molecule inhibitor of ERK1/2; induces G1 phase cell-cycle arrest [1]
Key Genetic Biomarker	Strongest anti-tumor effect in cancers with BRAF mutations ; minimal effect in most RAS mutant or wild-type cells [1]
Observed Efficacy	Sharp inhibition of cell proliferation and colony formation in BRAF mutant cells; significant tumor growth inhibition in BRAF mutant xenograft models [1]
Reported Safety	An acceptable safety and pharmacodynamic profile was reported in a Phase I clinical trial [1]
Notable Combinations	Shows additive/synergistic effects in tumor spheroids when combined with PI3K inhibitors (e.g., Alpelisib, Inavolisib, Copanlisib) [2]

Experimental Data & Protocols

To help contextualize the data on **Ravoxertinib**, here are the methodologies from key studies cited in the search results.

- **In Vitro Models & Protocols:** The anti-tumor effect of **Ravoxertinib** was investigated by examining its impact on cell proliferation and colony formation in cancer cell lines harboring different genetic alterations in the MAPK pathway (e.g., BRAF mutant, RAS mutant, wild-type) [1]. Gene expression changes, particularly in cell cycle-related genes, were analyzed after treatment [1].
- **In Vivo Models & Protocols:** The selective inhibitory effect was confirmed in a **BRAF mutant xenograft mice model**. Tumor growth was monitored and compared between treated and control groups [1].
- **Multi-Cell Type Tumor Spheroid Screen:** A study screening combination therapies used multi-cell type tumor spheroids (composed of 60% malignant cells, 25% endothelial cells, and 15% mesenchymal stem cells). **Ravoxertinib** was combined with various PI3K inhibitors, and combination effects were assessed [2].

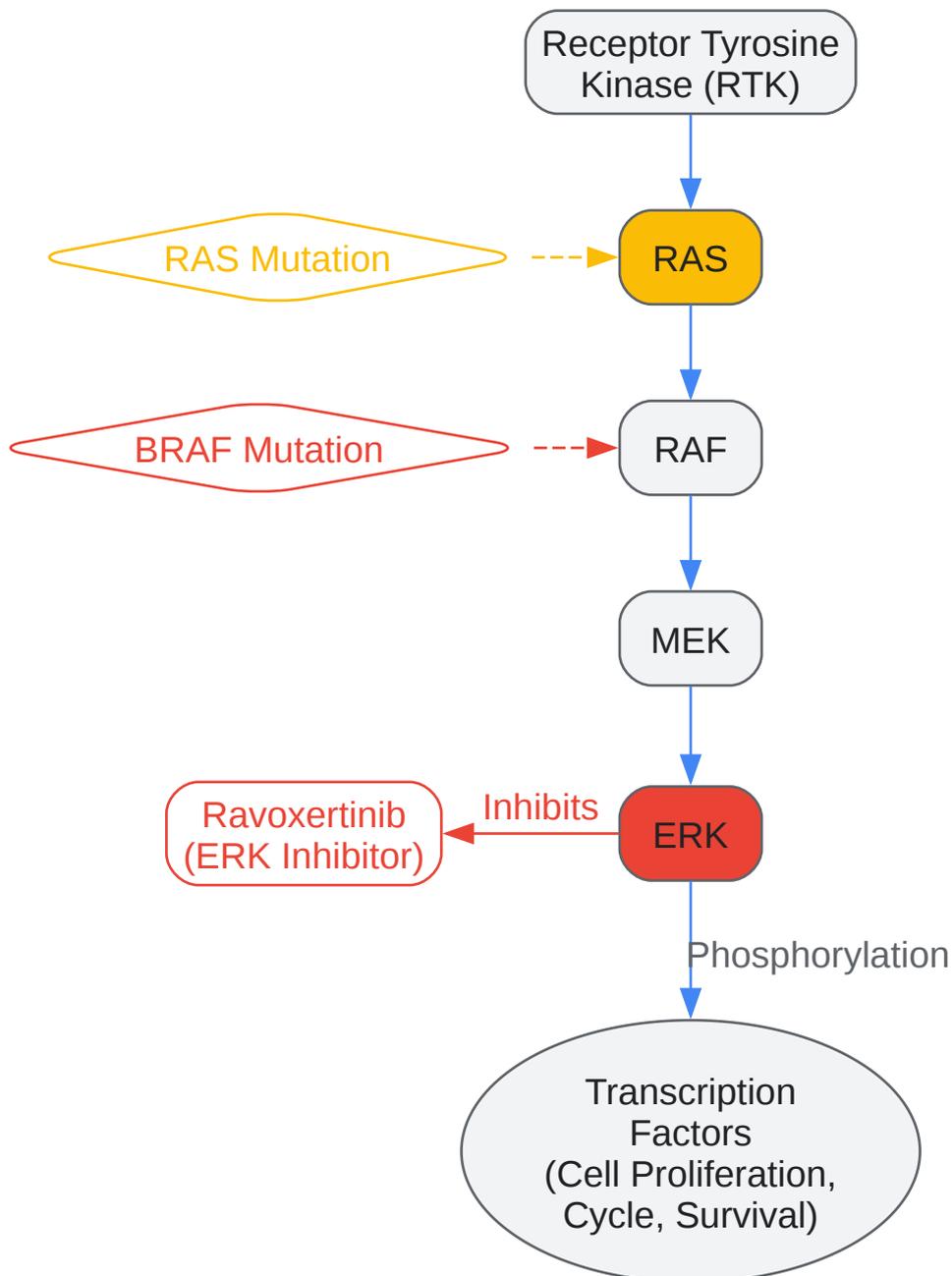
Comparative Context with Other Agents

While a direct therapeutic window comparison for **Ravoxertinib** is not available, the search results highlight other targeted agents where a favorable therapeutic index is a key focus, which can serve as a useful reference for your research.

- **RMC-7977 (RAS-GTP inhibitor):** This compound exhibits a **divergent response in tumor versus normal tissues**. In preclinical pancreatic cancer models, treated tumors showed waves of apoptosis and sustained proliferative arrest. In contrast, normal tissues only underwent transient decreases in proliferation with no evidence of apoptosis, indicating a promising therapeutic index [3].
- **Zongertinib (HER2 inhibitor):** This oral, selective HER2 inhibitor demonstrated a **very favorable safety profile** in a clinical trial. It showed little to no significant rash, diarrhea, or pneumonitis— toxicities often associated with other HER2-targeted therapies. This suggests a potentially wider therapeutic window compared to other agents in its class [4] [5].

Ravoxertinib's Role in the MAPK Pathway

The diagram below illustrates the position of **Ravoxertinib** within the MAPK signaling cascade and helps explain its biomarker-driven selectivity.



[Click to download full resolution via product page](#)

This mechanistic insight is key to understanding its therapeutic potential: by targeting the final step in the MAPK pathway, it can theoretically inhibit signaling downstream of various upstream mutations, yet its efficacy is highly dependent on the specific genetic context [1].

Interpretation & Research Implications

- **The "Therapeutic Window" in Context:** The available data suggests **Ravoxertinib**'s therapeutic window is linked to **tumor genotype**. Its efficacy is markedly superior in **BRAF-mutant cancers** compared to RAS-mutant or wild-type models [1]. This biomarker-defined selectivity is a critical component of its therapeutic index.
- **Clinical Safety Profile:** The mention of an "acceptable safety profile" in a Phase I trial is a positive indicator [1], but a full quantitative comparison of therapeutic indices requires more detailed clinical data, which is not present in these search results.
- **Focus for Further Investigation:** To conduct a more direct comparison, you may need to look for head-to-head preclinical studies or clinical trials that report metrics like **maximum tolerated dose (MTD)**, **lethal dose (LD50)**, or **no-observed-adverse-effect level (NOAEL)** for **Ravoxertinib** and its comparators.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. The ERK inhibitor GDC-0994 selectively inhibits growth of ... [sciencedirect.com]
2. Combinatorial screen of targeted agents with the PI3K ... [pmc.ncbi.nlm.nih.gov]
3. Tumour-selective activity of RAS-GTP inhibition in ... [nature.com]
4. AACR 2025: Oral HER2-targeted therapy zongertinib ... [ecancer.org]
5. AACR 2025: Oral HER2-Targeted Therapy for Advanced ... [ascopost.com]

To cite this document: Smolecule. [Ravoxertinib therapeutic window comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548769#ravoxertinib-therapeutic-window-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com